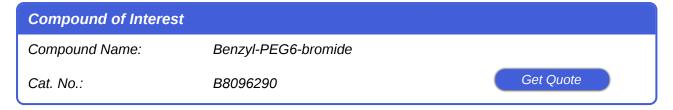


An In-depth Technical Guide to the Applications of Benzyl-PEG6-bromide

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For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Benzyl-PEG6-bromide

Benzyl-PEG6-bromide is a heterobifunctional chemical linker integral to modern bioconjugation and drug development. Its molecular architecture is specifically designed for the precise connection of two different molecular entities. The structure consists of three key components: a benzyl protecting group, a hexa(ethylene glycol) (PEG6) spacer, and a terminal bromide functional group. This strategic design imparts a unique combination of properties that are highly advantageous in the fields of targeted protein degradation, antibody-drug conjugates (ADCs), and the surface modification of biomaterials and nanoparticles.

The bromide atom serves as a reactive site for nucleophilic substitution, readily coupling with molecules containing thiol or amine groups.[1] The hydrophilic PEG6 chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic therapeutic agents.[1] The benzyl group acts as a stable protecting group for a terminal hydroxyl, which can be selectively removed under mild catalytic hydrogenation conditions to reveal a hydroxyl group for further chemical modification.[1][2]

Physicochemical and Structural Data



A summary of the key physicochemical properties of **Benzyl-PEG6-bromide** is provided below, offering a quick reference for experimental design.

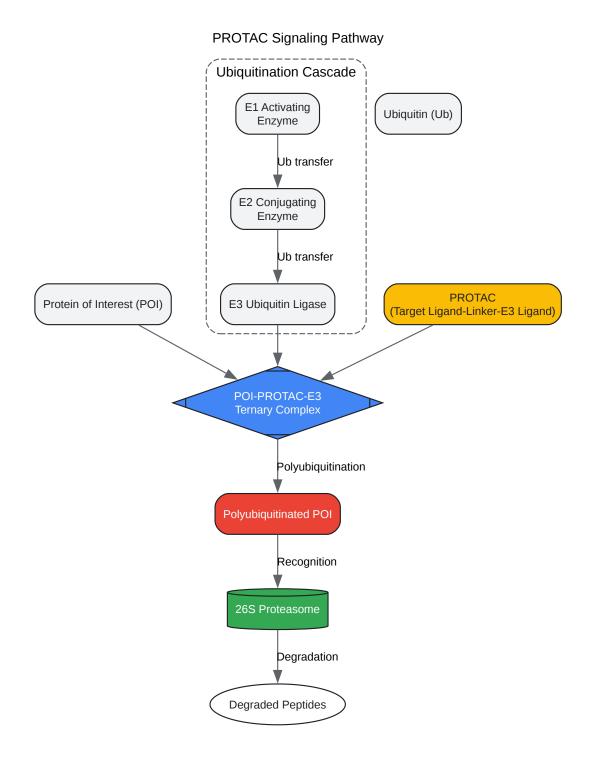
Property	Value	Reference
CAS Number	1449202-44-1	[3]
Molecular Formula	C19H31BrO6	
Molecular Weight	435.35 g/mol	_
Purity	≥98%	-
Appearance	Colorless to pale yellow liquid or oil	N/A
Solubility	Soluble in common organic solvents (e.g., DCM, DMF, DMSO)	N/A

Primary Application: Synthesis of PROTACs

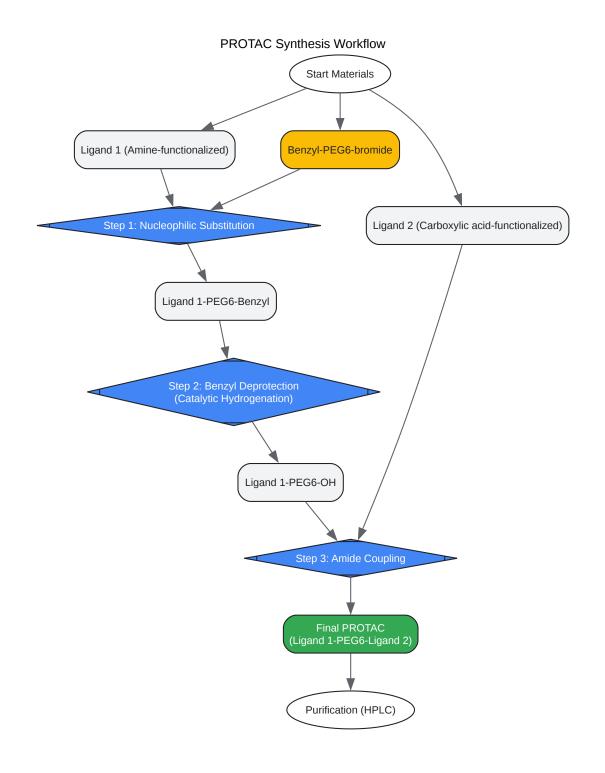
The most prominent application of **Benzyl-PEG6-bromide** is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. They are composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, as they determine the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker in facilitating the formation of the ternary complex.









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References

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